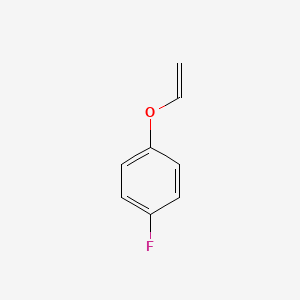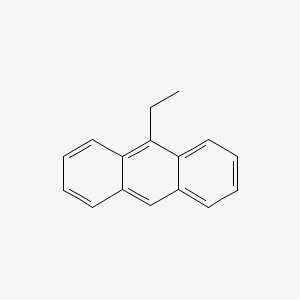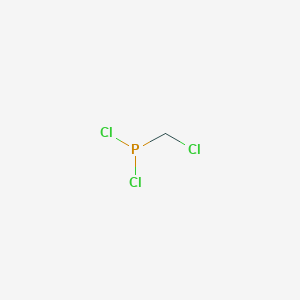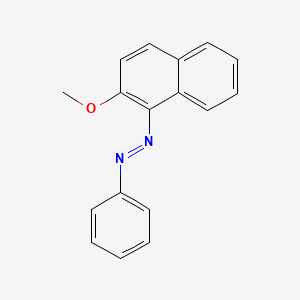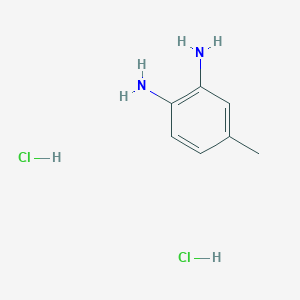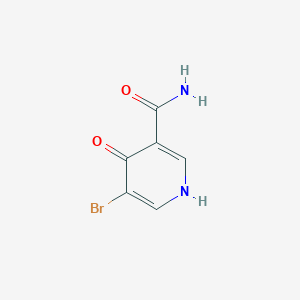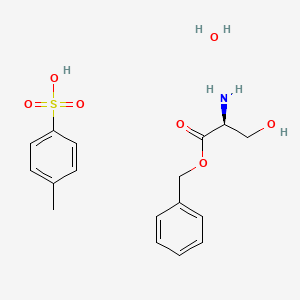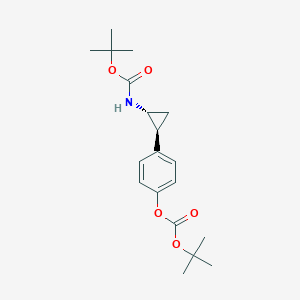
tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate is a complex organic compound that features a cyclopropylcarbamate core with tert-butyl and phenyl groups. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with a phenyl cyclopropyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe in various biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the carbamate and phenyl groups, which can form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective groups.
4-tert-Butylphenol: Shares the tert-butyl group but lacks the cyclopropylcarbamate core.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another carbamate derivative with different structural features.
Uniqueness
tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate is unique due to its combination of a cyclopropyl ring and a tert-butoxycarbonyloxy group. This unique structure imparts specific reactivity and stability, making it valuable in various applications.
Propiedades
Fórmula molecular |
C19H27NO5 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
tert-butyl [4-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)24-16(21)20-15-11-14(15)12-7-9-13(10-8-12)23-17(22)25-19(4,5)6/h7-10,14-15H,11H2,1-6H3,(H,20,21)/t14-,15+/m0/s1 |
Clave InChI |
VVFYDJJSFHIMKO-LSDHHAIUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)OC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)OC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)
